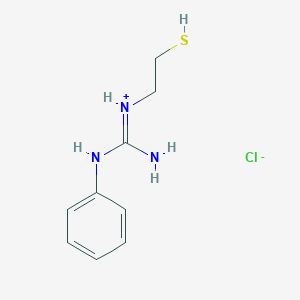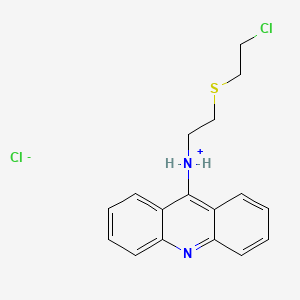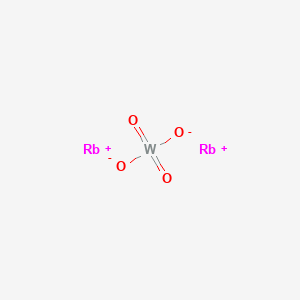
Ethanethiol, 2-(propylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) is a chemical compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) and are known for their strong and often unpleasant odors. Ethanethiol, in particular, is commonly used as an odorant in natural gas to detect leaks due to its distinctive smell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) can be synthesized through a series of chemical reactions involving ethanethiol and propylamine. The synthesis typically involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (-SH). The reaction conditions often require an excess of the nucleophile to prevent the formation of by-products .
Industrial Production Methods
In industrial settings, the production of ethanethiol,2-(propylamino)-,hydrochloride(1:1) may involve the use of thiourea as a nucleophile to improve the yield and purity of the final product. The intermediate alkyl isothiourea salt formed during the reaction is hydrolyzed with an aqueous base to produce the desired thiol compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R-S-S-R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form sulfides (R-S-R’).
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Alkyl halides and hydrosulfide anion (-SH) or thiourea.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Sulfides (R-S-R’).
Applications De Recherche Scientifique
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biological processes involving thiol-disulfide interconversion, which is crucial for protein structure and function.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes and proteins.
Mécanisme D'action
The mechanism of action of ethanethiol,2-(propylamino)-,hydrochloride(1:1) involves its interaction with molecular targets through its sulfhydryl group (-SH). This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound can also undergo redox reactions, playing a role in cellular processes that protect against oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol with the formula C2H6S, known for its use as an odorant in natural gas.
2-Mercaptoethanol: A thiol used in biochemistry for reducing disulfide bonds in proteins.
Thiourea: A sulfur-containing compound used as a nucleophile in the synthesis of thiols.
Uniqueness
Ethanethiol,2-(propylamino)-,hydrochloride(1:1) is unique due to its combination of a thiol group with a propylamino group, which may confer specific reactivity and biological activity not found in simpler thiols. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
33744-35-3 |
|---|---|
Formule moléculaire |
C5H14ClNS |
Poids moléculaire |
155.69 g/mol |
Nom IUPAC |
2-(propylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-2-3-6-4-5-7;/h6-7H,2-5H2,1H3;1H |
Clé InChI |
KVFGLDRQYJGQOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)



![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)

![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

